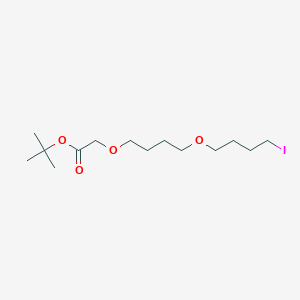![molecular formula C14H9N3O5S B14894253 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with a nitro group, a phenylsulfonyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the nitration of a suitable pyridine derivative to introduce the nitro group. This is followed by the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and finally, the carbaldehyde group is added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrrolo[2,3-b]pyridine compounds. These products can be further functionalized for specific applications in pharmaceuticals and materials science .
科学的研究の応用
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins. The carbaldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. These interactions are mediated through pathways involving electron transfer and covalent modification of target molecules .
類似化合物との比較
Similar Compounds
5-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
5-Nitro-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
The uniqueness of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its fused bicyclic structure, which provides a rigid and planar framework. This structural feature enhances its binding affinity to molecular targets and its stability under various reaction conditions. Additionally, the combination of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C14H9N3O5S |
|---|---|
分子量 |
331.31 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H9N3O5S/c18-9-12-11-6-7-16(14(11)15-8-13(12)17(19)20)23(21,22)10-4-2-1-3-5-10/h1-9H |
InChIキー |
MDQNPKWOYMUEBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


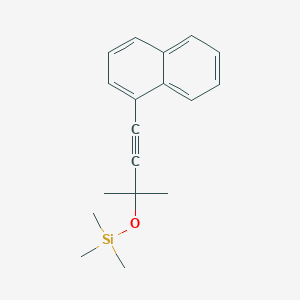

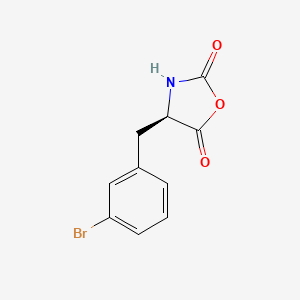
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
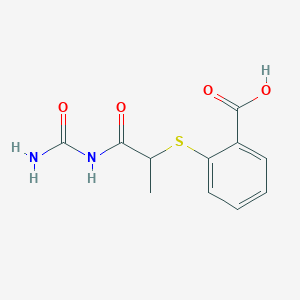
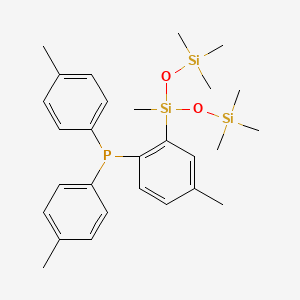
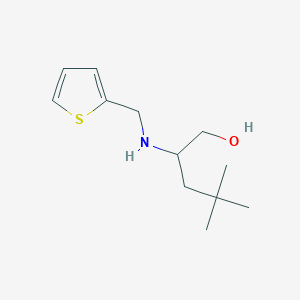
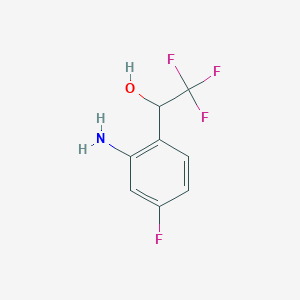
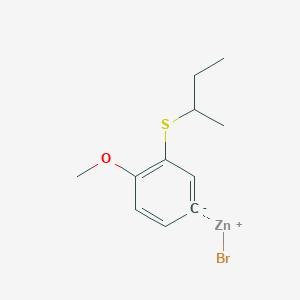
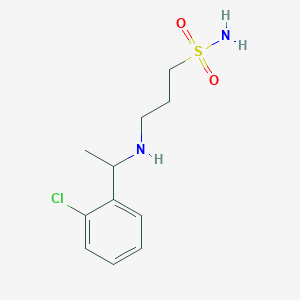

![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
